Methyl 4-(2-hydroxyacetyl)benzoate

Description

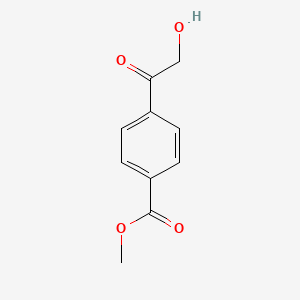

Methyl 4-(2-hydroxyacetyl)benzoate is a benzoic acid methyl ester derivative featuring a 2-hydroxyacetyl group (-CO-CH2-OH) at the para position of the aromatic ring. The compound is primarily synthesized for applications in pharmaceutical intermediates or organic materials, where its reactivity and stereoelectronic effects are critical.

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 4-(2-hydroxyacetyl)benzoate |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,11H,6H2,1H3 |

InChI Key |

JUYYHGBTSYYTAP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CO |

Origin of Product |

United States |

Scientific Research Applications

Methyl 4-(2-hydroxyacetyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyacetyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Benzoate Esters with Aromatic/Quinoline Substituents

Examples: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) .

- Synthesis : Prepared via nucleophilic substitution or coupling reactions, yielding yellow/white solids with purity confirmed by $ ^1H $ NMR and HRMS.

- Key Data :

| Compound | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| C2 | 4-Bromophenyl | C28H24BrN3O3 | 530.42 | 65–80 |

| C4 | 4-Fluorophenyl | C28H24FN3O3 | 469.51 | 70–85 |

Comparison : Unlike Methyl 4-(2-hydroxyacetyl)benzoate, these analogs exhibit higher molecular weights and lipophilicity due to bulky aromatic substituents. Their biological activity is likely modulated by halogen interactions with target proteins, whereas the hydroxyacetyl group may favor solubility and metabolic stability.

Benzoate Esters with Ureido Substituents

Examples : Methyl (S)-4-(2-(3-substituted phenylureido)-2-phenylacetamido)benzoates (4b–4d) .

- Structural Features : These compounds feature a urea linkage (-NH-C(O)-NH-) and a phenylacetamido group, enabling hydrogen bonding and chiral recognition.

- Synthesis : Synthesized via condensation reactions between aniline derivatives and precursor intermediates, yielding white powders with moderate yields (31–44%).

- Key Data :

| Compound | Substituent | Molecular Formula | ESI-MS [M+H]+ | Yield (%) |

|---|---|---|---|---|

| 4b | 3-Chlorophenyl | C23H20ClN3O4 | 438.1 | 44 |

| 4c | 2-Chlorophenyl | C23H20ClN3O4 | 439.2 | 31 |

Comparison : The urea group in these analogs introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible hydroxyacetyl group in this compound. Lower yields in 4c suggest steric hindrance from ortho-substituents, a factor less relevant to the para-substituted hydroxyacetyl derivative.

Benzoate Esters with Hydroxy/Acetamido Substituents

Example : Methyl 4-acetamido-2-hydroxybenzoate .

- Structural Features : Combines acetamido (-NH-CO-CH3) and hydroxy (-OH) groups at the 4- and 2-positions, respectively.

- Synthesis: Derived from acetylation of 4-aminosalicylic acid, followed by esterification.

- Properties : High purity (>95%), with applications in drug intermediates.

Comparison : The acetamido group enhances stability against hydrolysis compared to the hydroxyacetyl group. However, the 2-hydroxy position in this analog may reduce steric accessibility compared to the 4-substituted hydroxyacetyl derivative.

Sulfonated and Natural Benzoate Derivatives

Examples : Ethyl 4-(sulfooxy)benzoate (from bamboo shoots) .

- Isolation : Purified via column chromatography and identified using NMR and MS.

Comparison : Natural derivatives often exhibit lower synthetic yields but higher biocompatibility. The hydroxyacetyl group in this compound may offer a balance between synthetic feasibility and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.